Hexafluoroglutaric acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexafluoroglutaric acid can be synthesized through the fluorination of glutaric acid. The process involves the substitution of hydrogen atoms in glutaric acid with fluorine atoms. This can be achieved using fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced through a similar fluorination process, but on a larger scale. The reaction is typically carried out in a fluorination reactor where glutaric acid is exposed to fluorine gas at elevated temperatures and pressures. The resulting product is then purified through distillation or crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: Hexafluoroglutaric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

Reduction: It can be reduced to form partially fluorinated compounds.

Substitution: It can participate in nucleophilic substitution reactions with electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly employed.

Major Products Formed:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Materials Science

Proton Exchange Membranes (PEMs)

Hexafluoroglutaric acid is utilized in the fabrication of proton exchange membranes for fuel cells. Research indicates that when combined with polyvinyl alcohol (PVA) and other agents, it contributes to the development of membranes with specific conductivity characteristics. For instance, Liu et al. reported that PEMs fabricated with PVA and this compound exhibited proton conductivities ranging from to S/cm, which is lower than that of commercially available Nafion™ membranes but still significant for specific applications .

Polymer Synthesis

In another study, this compound was incorporated into fluorinated sulfonated poly(ether amide) backbones. This incorporation altered the chemical properties of the resulting polymers, enhancing their potential for use in high-performance applications such as fuel cells . The unique fluorinated structure contributes to improved thermal stability and chemical resistance.

Environmental Studies

Quantitative Analysis

this compound serves as an internal standard in analytical chemistry for the quantification of fluorotelomer sulfonates. Its stability and distinct chemical signature make it ideal for ensuring accurate measurements in environmental samples . This application is crucial for assessing the presence and concentration of per- and polyfluoroalkyl substances (PFAS) in various environments.

Toxicology and Biochemistry

Countermeasure Development

Research has explored the role of this compound in developing medical countermeasures against organophosphate nerve agents such as sarin (GB). Studies indicate that combinations of this compound with these agents can significantly alter their toxicological profiles. For example, a study showed that a mixture of sarin with this compound resulted in different toxic effects compared to sarin alone, suggesting potential pathways for detoxification strategies .

In Vitro Toxicity Assessments

this compound is also being evaluated in high-throughput toxicity screening frameworks aimed at understanding the health impacts of PFAS compounds. Its use in these assessments helps establish baseline data for further in vivo studies, particularly regarding endocrine disruption and carcinogenic potential associated with various PFAS .

Case Studies

Mecanismo De Acción

Hexafluoroglutaric acid acts as a strong nucleophilic reagent, reacting with electrophilic sites on molecules. This allows it to interact with various functional groups, including carbonyls, carboxylic acids, and amines. It can also modify the structure and function of proteins by reacting with electrophilic sites on these biomolecules . In vitro studies have shown that it can inhibit the activity of enzymes such as cytochrome P450 and receptors like the muscarinic acetylcholine receptor .

Comparación Con Compuestos Similares

Hexafluoroglutaric acid is unique due to its high fluorine content, which imparts distinct chemical properties such as high stability and strong nucleophilicity. Similar compounds include:

Perfluorooctanoic acid: Known for its use in the production of fluoropolymers.

Perfluorononanoic acid: Used in the synthesis of surfactants and coatings.

Perfluorodecanoic acid: Employed in the manufacture of water and oil repellents.

These compounds share similar fluorinated structures but differ in their chain lengths and specific applications.

Actividad Biológica

Hexafluoroglutaric acid (HFGA), a fluorinated derivative of glutaric acid, is characterized by its unique chemical properties resulting from the high fluorine content. This compound has garnered attention for its potential biological activities, particularly in the fields of organic synthesis, drug discovery, and biochemical research. This article aims to explore the biological activity of HFGA, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.

This compound is synthesized through the fluorination of glutaric acid, where hydrogen atoms are replaced with fluorine atoms. Common fluorinating agents include cobalt trifluoride (CoF₃) and elemental fluorine (F₂) under controlled conditions. The resulting compound exhibits high stability and strong nucleophilicity, making it a valuable reagent in various chemical reactions such as oxidation, reduction, and substitution reactions.

HFGA acts primarily as a nucleophilic reagent , interacting with electrophilic sites on biomolecules. This interaction can lead to modifications in the structure and function of proteins by targeting functional groups such as carbonyls, carboxylic acids, and amines. The ability to participate in nucleophilic substitution reactions enhances its utility in organic synthesis and biochemical applications.

Applications in Scientific Research

1. Organic Synthesis:

HFGA is employed as a reagent for synthesizing pharmaceuticals and agrochemicals due to its ability to facilitate complex chemical transformations.

2. Drug Discovery:

It plays a role in the development of novel compounds, including enzyme inhibitors and receptor antagonists. Its unique properties allow researchers to explore new therapeutic avenues.

3. Biochemistry:

HFGA is utilized in studies focused on protein structure and function. Its reactivity with amino acids can provide insights into enzyme mechanisms and protein interactions .

Case Study 1: Carbohydrate-Antibody Conjugation

A study demonstrated the use of HFGA dimethyl ester for conjugating carbohydrates to human IgG antibodies. This modification enhanced liver uptake of the antibodies in mice, indicating potential applications in immunoscintigraphy and radioimmunotherapy. The biological evaluation showed that the conjugation ratio significantly influenced the biodistribution of the antibodies .

Case Study 2: Developmental Toxicity Screening

Research utilizing zebrafish models has highlighted the developmental toxicity profiles of various perfluorinated compounds, including HFGA. While specific data on HFGA was limited, related studies indicated that structural features of fluorinated compounds could correlate with developmental toxicity outcomes . This suggests that HFGA may also warrant further investigation regarding its toxicological effects.

Comparative Analysis with Similar Compounds

| Compound | Key Applications | Biological Activity |

|---|---|---|

| This compound | Organic synthesis, drug discovery | Nucleophilic reactivity with biomolecules |

| Perfluorooctanoic Acid | Fluoropolymer production | Environmental persistence; toxic effects |

| Perfluorononanoic Acid | Surfactant synthesis | Toxicity studies indicate developmental risks |

Propiedades

IUPAC Name |

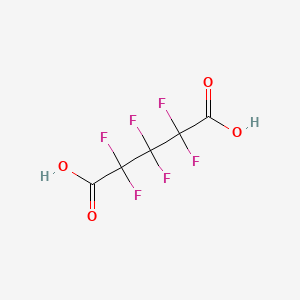

2,2,3,3,4,4-hexafluoropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O4/c6-3(7,1(12)13)5(10,11)4(8,9)2(14)15/h(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUWGJDGLACFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(=O)O)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059926 | |

| Record name | Perfluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige highly hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Hexafluoroglutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

376-73-8 | |

| Record name | Hexafluoroglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroglutaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoroglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI43ZAB49W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hexafluoroglutaric acid interact in the formation of supramolecular structures?

A1: this compound acts as a bridging ligand, connecting metal ions to form intricate supramolecular architectures. For instance, in the complex [Cu4(μ3-OH)2(μ2-OH)2(H2O)2(2,2′-bipyridine)4] · 2H2HFGA · 4H2O, H2HFGA links tetranuclear copper units via hydrogen bonding interactions, resulting in a three-dimensional supramolecular network []. Additionally, research has highlighted the presence of lone pair (lp)–π (F···π) interactions between fluorine atoms of H2HFGA and the π-system of aromatic rings in crystal structures, further contributing to the stability of these supramolecular assemblies [].

Q2: What is the role of this compound in the synthesis of liquid crystalline polymers?

A2: this compound serves as a key building block in the design of liquid crystalline poly(ester-amide)s []. When incorporated into polymer chains alongside monomers like 2,6-acetoxynaphthoic acid and acetoxy acetanilide, H2HFGA contributes to the formation of polymers exhibiting liquid crystalline properties. The length of the fluorinated aliphatic segment in H2HFGA influences the liquid crystal texture and thermal behavior of the resulting polymers [].

Q3: How does the fluorine substitution in this compound impact the properties of nylon copolymers?

A3: The incorporation of this compound into nylon copolymers, as opposed to its non-fluorinated counterpart glutaric acid, significantly alters their physical and thermal characteristics. Notably, the presence of fluorine atoms leads to a decrease in crystallinity, melting point, and thermal decomposition temperature compared to non-fluorinated analogs []. This effect can be attributed to the reduced intermolecular interactions between polymer chains due to the presence of bulky and electronegative fluorine atoms.

Q4: Can this compound be utilized in ionothermal synthesis, and what types of materials can be obtained?

A4: Research has demonstrated the successful utilization of this compound in ionothermal synthesis for the creation of novel inorganic-organic hybrid frameworks []. These materials, typically synthesized using ionic liquids as solvents and reactants, exhibit unique structural features. For example, reacting H2HFGA with cobalt(II) salts in the presence of 1-ethyl-3-methylimidazolium bromide and triflimide results in the formation of layered structures where anionic layers of cobalt and fluorinated carboxylates are separated by the organic cations [].

Q5: Are there any known biological effects associated with this compound or its derivatives?

A5: Studies investigating the biological activity of fluorinated compounds have shown that difluoromalonic acid diamide, a derivative of a fluorinated malonic acid, exhibits inhibitory effects on the oxidation of organic acids by the bacterium Pseudomonas aeruginosa []. While the exact mechanism of action remains unclear, this finding suggests that fluorinated dicarboxylic acids and their derivatives may possess biological activity and warrant further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.